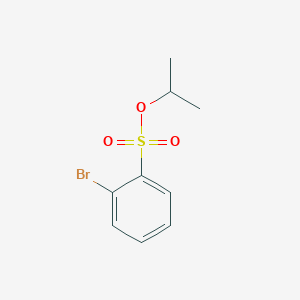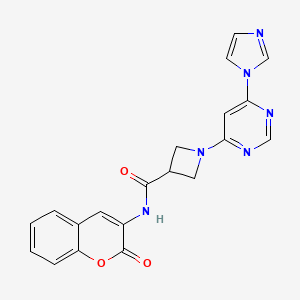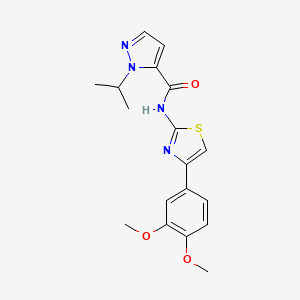
2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile, also known as 6-APA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid, with a molecular weight of 307.14 g/mol and a melting point of 135-137°C. 6-APA is soluble in water and alcohol, and has been used in the synthesis of various compounds, including pharmaceuticals, fine chemicals, and agrochemicals.
Applications De Recherche Scientifique
Wastewater Treatment and Environmental Pollution
The production of pesticides generates high-strength wastewater containing various toxic pollutants, including 2,4-dichlorophenyl derivatives. Studies have highlighted the efficacy of biological processes and granular activated carbon in removing these compounds from wastewater, potentially creating high-quality effluent that meets regulatory standards. This indicates the compound's relevance in environmental pollution control and the need for effective wastewater treatment strategies (Goodwin et al., 2018).
Antioxidant Capacity and Chemical Interactions
Research on the ABTS/PP decolorization assay has elucidated the reaction pathways of antioxidants, which can form coupling adducts with radical cations. This insight into antioxidant reactions is crucial for understanding how compounds like 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile might interact in various chemical environments, potentially affecting their antioxidant capacity (Ilyasov et al., 2020).
Organic Solvent Effects on Chemical Properties
The review on the effects of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes offers insight into how changes in organic modifier content (e.g., acetonitrile or methanol) affect the chemical properties of compounds, including potentially those similar to this compound. This knowledge is essential for accurate analytical chemistry applications, ensuring the proper assessment of chemical behavior in various solutions (Subirats et al., 2007).
Role in Antithrombotic Medication Synthesis
Although not directly mentioned, the synthesis and application of pyridazinone compounds, like ABT-963, demonstrate the chemical versatility and potential therapeutic applications of related structures. These compounds act as selective COX-2 inhibitors, suggesting that derivatives of this compound may also have significant pharmacological properties worth exploring (Asif, 2016).
Propriétés
IUPAC Name |
2-(6-anilinopyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(24-23-17)22-13-4-2-1-3-5-13/h1-10,15H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHINRBSLSPSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)


![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)
![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
